molecular formula C15H15N3O7S B13584608 N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B13584608
M. Wt: 381.4 g/mol
InChI Key: XMTGLCZMWMPEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide (PubChem CID: 2309197) is a synthetic chemical compound of significant interest in antimicrobial research, particularly in the development of novel agents against drug-resistant pathogens . The compound features a 5-nitrofuran scaffold, a moiety well-documented for its potent antibacterial and antifungal properties. The mechanism of action for nitrofuran derivatives typically involves enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the generation of highly reactive intermediates that cause irreversible damage to bacterial DNA, RNA, and proteins, and inhibit the citric acid cycle . This multi-target mechanism contributes to a lower potential for bacterial resistance compared to single-target antibiotics . The structural integration of a 4-morpholinylsulfonyl phenyl group may influence the compound's physicochemical properties, such as solubility and bioavailability, and potentially its binding affinity to microbial targets. Recent scientific literature highlights ongoing research into nitrofuran derivatives for treating infections caused by a broad spectrum of fungi, including Candida , Cryptococcus , and Histoplasma capsulatum , as well as Gram-positive and Gram-negative bacteria . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O7S/c19-15(13-5-6-14(25-13)18(20)21)16-11-1-3-12(4-2-11)26(22,23)17-7-9-24-10-8-17/h1-6H,7-10H2,(H,16,19)

InChI Key

XMTGLCZMWMPEAN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the amide bond formation between a 4-(morpholin-4-ylsulfonyl)aniline derivative and a 5-nitrofuran-2-carbonyl chloride or equivalent activated carboxylic acid derivative.

Detailed Synthetic Procedure

Starting Materials
Compound Role Source/Preparation
4-(Morpholin-4-ylsulfonyl)aniline Amine component Commercially available or synthesized via sulfonylation of morpholine with 4-aminobenzenesulfonyl chloride
5-Nitrofuran-2-carbonyl chloride Acylating agent Prepared by chlorination of 5-nitrofuran-2-carboxylic acid
Reaction Conditions
  • Solvent: Acetonitrile (MeCN) or dichloromethane (CH2Cl2)
  • Temperature: Heating to 150 °C in a sealed microwave reactor or reflux conditions in conventional heating
  • Time: Approximately 20 minutes under microwave irradiation or 2-4 hours under reflux
  • Base: Often no additional base required if acid chloride is used; alternatively, triethylamine may be added to scavenge HCl
  • Workup: Dilution with dichloromethane, washing with saturated sodium bicarbonate, drying over magnesium sulfate
Purification
  • Flash column chromatography on silica gel with gradient elution (0–5% methanol in dichloromethane)
  • Final compound isolated as a white solid with yields around 80–85%

Representative Experimental Procedure

Step Reagents and Quantities Conditions Outcome and Yield
1 4-(Morpholin-4-ylsulfonyl)aniline (0.065 g, 0.27 mmol) Dissolved in 3 mL MeCN Ready for acylation
2 5-Nitrofuran-2-carbonyl chloride (0.052 g, 0.29 mmol) Added to reaction mixture Amide bond formation initiated
3 Microwave heating at 150 °C 20 minutes Reaction completion
4 Dilution with 10 mL CH2Cl2, wash with saturated NaHCO3 Room temperature Removal of impurities
5 Drying over MgSO4, filtration, silica gel chromatography Elution with 0–5% MeOH/CH2Cl2 Product isolated (0.094 g, 84%)

Characterization Data

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 11.03 (s, 1H, amide NH), 8.05 (d, J=8.8 Hz, 2H, aromatic), 7.85 (d, J=3.9 Hz, 1H, furan), 7.79 (d, J=8.8 Hz, 2H, aromatic), 7.72 (d, J=3.9 Hz, 1H, furan), 3.67–3.55 (m, 4H, morpholine), 2.92–2.82 (m, 4H, morpholine)
13C NMR (126 MHz, DMSO-d6) δ 155.03, 151.97, 147.27, 142.36, 129.36, 128.92, 120.40, 117.33, 113.43, 65.27, 45.92
LCMS Retention time: 2.777 min; Purity: 97.5% at 214 nm
HRMS (ESI) Calculated for C15H15N3O7S (M+H)+: 382.0631; Found: 382.0699

Alternative Synthetic Routes and Modifications

  • Substitution of morpholine with substituted morpholines (e.g., 2,6-dimethylmorpholine) has been reported with similar synthetic protocols involving sulfonylation followed by amide formation.
  • Use of microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • Variations in solvent (THF, dichloromethane, acetonitrile) and base (triethylamine) can be optimized depending on scale and equipment.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting amine 4-(Morpholin-4-ylsulfonyl)aniline Commercial or synthesized
Acylating agent 5-Nitrofuran-2-carbonyl chloride Prepared from acid precursor
Solvent Acetonitrile, dichloromethane, or THF Acetonitrile preferred for microwave use
Temperature 150 °C (microwave) or reflux Microwave reduces reaction time
Reaction time 20 minutes (microwave), 2-4 hours (reflux)
Purification Silica gel chromatography 0–5% MeOH in CH2Cl2 gradient
Yield 80–85% High purity product

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs include derivatives with variations in the sulfonyl-linked phenyl group or modifications to the nitrofuran core. Key examples from the literature are summarized below:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Core Structure Phenyl Substituent Key Functional Groups Molecular Weight
N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran-2-carboxamide 4-Morpholinosulfonyl Nitro, sulfonyl, morpholine ~395.34*
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide Furan-2-carboxamide 4-Sulfamoyl, 2-chlorophenyl Chloro, sulfamoyl 377.79
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide Furan-2-carboxamide 4-Diethylamino, phenoxymethyl-chloro Diethylamino, chloro, ether 443.89
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran-2-carboxamide Oxadiazole-methoxyphenoxy Nitro, oxadiazole, methoxy 374.30

*Calculated based on molecular formula C₁₅H₁₅N₃O₇S.

Functional Group Impact on Bioactivity

Morpholine Sulfonyl vs. Sulfamoyl Groups
  • Morpholine’s electron-rich nitrogen may also facilitate hydrogen bonding with biological targets.
  • The sulfamoyl group (as in ) is a known bioisostere for phosphate groups, suggesting possible kinase or phosphatase inhibition activity.
Nitrofuran Core vs. Simple Furan Derivatives
  • The 5-nitro group in the target compound and is critical for redox-mediated mechanisms, such as nitroreductase activation in anaerobic pathogens. In contrast, non-nitrated furans (e.g., ) lack this pro-drug activation pathway, reducing their utility in antiparasitic applications.
Phenyl Ring Modifications
  • However, this may reduce blood-brain barrier penetration due to higher polarity.
  • Chlorine substituents (e.g., ) improve lipophilicity, favoring passive diffusion across cell membranes.

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

Solubility: The morpholine sulfonyl group likely confers higher aqueous solubility than the sulfamoyl or diethylamino groups.

Metabolic Stability : The nitro group in the target compound may increase susceptibility to hepatic reduction, whereas oxadiazole-containing derivatives (e.g., ) could exhibit enhanced metabolic stability.

Target Selectivity : The steric bulk of the morpholine sulfonyl group may limit off-target interactions compared to smaller substituents like methoxy or chloro.

Biological Activity

N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitrofuran moiety, which is known for its broad-spectrum antibacterial properties. The presence of the morpholine and sulfonyl groups enhances its solubility and biological activity.

Chemical Formula: C16_{16}H18_{18}N4_{4}O5_{5}S
CAS Number: 325817-78-5

The antibacterial activity of this compound is primarily attributed to its ability to inhibit bacterial DNA synthesis and disrupt cellular processes. Nitrofurans, in general, act by generating reactive intermediates that damage bacterial DNA and inhibit nucleic acid synthesis.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various bacterial strains, including those classified under the ESKAPE pathogens, which are known for their resistance to multiple antibiotics.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLActivity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Klebsiella pneumoniae32Low
Acinetobacter baumannii16Moderate
Pseudomonas aeruginosa64Low

The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on ESKAPE Pathogens:
    A series of experiments were conducted to assess the antibacterial efficacy of this compound against ESKAPE pathogens. The compound showed promising results with MIC values comparable to standard antibiotics like ciprofloxacin and nitrofurantoin, particularly against S. aureus .
  • Molecular Docking Studies:
    In silico studies using molecular docking techniques revealed that the compound binds effectively to nitroreductase enzymes in bacteria, which are crucial for its activation and subsequent antibacterial action. The binding affinities were significantly higher than those observed for many existing antibiotics, suggesting a novel mechanism of action .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity: The compound demonstrated selective antibacterial activity with lower toxicity profiles compared to traditional antibiotics.
  • Resistance Mechanism: Studies indicated that bacteria exposed to sub-lethal concentrations developed a slower resistance rate due to the compound's unique mechanism targeting multiple cellular pathways.
  • Synergistic Effects: Preliminary data suggest that combining this compound with other antibiotics may enhance efficacy against resistant strains .

Q & A

Q. How can computational modeling accelerate lead optimization?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to diguanylate cyclase active sites. QSAR models guide substituent selection to balance solubility and potency. MD simulations assess conformational stability in target binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.